N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide

Vue d'ensemble

Description

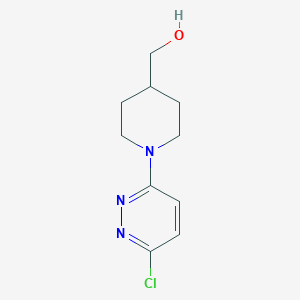

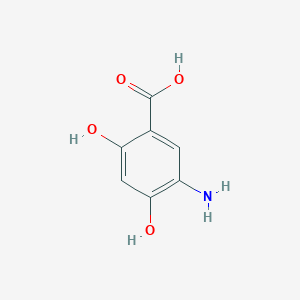

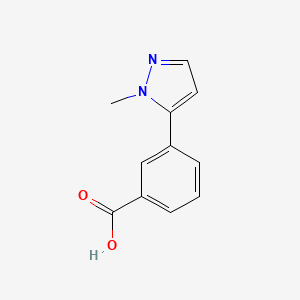

N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide , also known by its chemical formula C7H8N2O4S , is a compound with intriguing properties. It falls within the class of sulfonamides, which are derivatives of sulfonic acid. This particular compound features a nitro group (NO2) and a hydroxyl group (OH) attached to a benzene ring. Its molecular weight is approximately 216.22 g/mol .

Synthesis Analysis

The synthesis of N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide involves several steps. While I don’t have specific analytical data for this compound, it can be prepared through chemical reactions involving suitable starting materials. Researchers have explored various synthetic routes, including sulfonation of aromatic compounds or condensation reactions. Further studies are needed to optimize the synthesis process and enhance yield .

Molecular Structure Analysis

The compound’s molecular structure consists of a benzene ring with a nitro group (NO2) at position 4 and a hydroxyl group (OH) at position 2. The sulfonamide functional group (SO2NH2) is attached to the benzene ring. The arrangement of atoms and their connectivity significantly influences its properties and reactivity .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Electrochemical Analysis

A study by Álvarez-Lueje et al. (1997) demonstrated the electroanalytical applications of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, closely related to the compound . This research presented a voltammetric study and developed a method for its determination in pharmaceuticals, emphasizing its reducibility and oxidizability at different electrodes. The findings contribute to analytical chemistry by providing a precise method for analyzing such compounds in medication formulations (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).

Structural Chemistry

Research by Michaux et al. (2001) focused on N-methyl-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, an analogue of nimesulide, to understand its inactivity towards cyclooxygenase-2 through structural characterization. Such studies illuminate the structural aspects of these compounds, potentially guiding the design of more effective pharmaceutical agents (Michaux, Charlier, Julémont, Norberg, Dogné, & Durant, 2001).

Pharmaceutical Applications

The research by Patel et al. (1993) explored the microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide to produce chiral intermediates for synthesizing beta-receptor antagonists. This study highlights the biotechnological applications of such compounds in pharmaceutical synthesis, showcasing the potential for creating optically active intermediates for drug development (Patel, Banerjee, Mcnamee, & Szarka, 1993).

Analytical Methodology

Maltese, Maugeri, and Bucolo (2004) developed a rapid high-performance liquid chromatography method for quantifying nimesulide, a compound closely related to N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide, in rabbit aqueous humor. This method enhances pharmacokinetic studies by providing a reliable and rapid quantification technique for such compounds in biological matrices (Maltese, Maugeri, & Bucolo, 2004).

Propriétés

IUPAC Name |

N-(2-hydroxy-4-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5S/c1-15(13,14)8-6-3-2-5(9(11)12)4-7(6)10/h2-4,8,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABFUBYGNNVGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595184 | |

| Record name | N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide | |

CAS RN |

38880-53-4 | |

| Record name | N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1602766.png)

![1-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1602768.png)

![Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1602782.png)